Methyl 1-amino-3-(4-chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylate Methyl 1-amino-3-(4-chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18156962
InChI: InChI=1S/C10H14ClN3O2/c1-16-9(15)10(12)3-2-8(4-10)14-6-7(11)5-13-14/h5-6,8H,2-4,12H2,1H3
SMILES:
Molecular Formula: C10H14ClN3O2
Molecular Weight: 243.69 g/mol

Methyl 1-amino-3-(4-chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylate

CAS No.:

Cat. No.: VC18156962

Molecular Formula: C10H14ClN3O2

Molecular Weight: 243.69 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-amino-3-(4-chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylate -

Specification

Molecular Formula C10H14ClN3O2
Molecular Weight 243.69 g/mol
IUPAC Name methyl 1-amino-3-(4-chloropyrazol-1-yl)cyclopentane-1-carboxylate
Standard InChI InChI=1S/C10H14ClN3O2/c1-16-9(15)10(12)3-2-8(4-10)14-6-7(11)5-13-14/h5-6,8H,2-4,12H2,1H3
Standard InChI Key ZNPGAHYSKGGHMX-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1(CCC(C1)N2C=C(C=N2)Cl)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, methyl 1-amino-3-(4-chloropyrazol-1-yl)cyclopentane-1-carboxylate, reflects its structural components: a cyclopentane ring substituted at position 1 with an amino group and a carboxymethyl ester, and at position 3 with a 4-chloro-1H-pyrazole moiety . Its molecular formula is C10_{10}H14_{14}ClN3_{3}O2_{2}, with a molecular weight of 243.69 g/mol . The SMILES notation (COC(=O)C1(CCC(C1)N2C=C(C=N2)Cl)N) and InChI key (ZNPGAHYSKGGHMX-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC10_{10}H14_{14}ClN3_{3}O2_{2}
Molecular Weight243.69 g/mol
IUPAC NameMethyl 1-amino-3-(4-chloropyrazol-1-yl)cyclopentane-1-carboxylate
SMILESCOC(=O)C1(CCC(C1)N2C=C(C=N2)Cl)N
InChI KeyZNPGAHYSKGGHMX-UHFFFAOYSA-N

Structural Analysis

The cyclopentane core adopts a non-planar conformation, with the amino and carboxymethyl groups at position 1 creating steric and electronic effects that influence reactivity. The 4-chloropyrazole substituent at position 3 introduces a heteroaromatic system with potential for hydrogen bonding and π-π interactions. Computational models suggest that the chlorine atom at position 4 of the pyrazole ring enhances electrophilicity, facilitating nucleophilic substitution reactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 1-amino-3-(4-chloro-1H-pyrazol-1-yl)cyclopentane-1-carboxylate typically involves a multi-step sequence:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters yields the pyrazole core. Chlorination at position 4 is achieved using POCl3_3 or Cl2_2 gas under controlled conditions.

  • Cyclopentane Construction: A Michael addition or [3+2] cycloaddition strategy assembles the cyclopentane ring, often employing transition-metal catalysts to control stereochemistry.

  • Coupling Reactions: The pyrazole and cyclopentane moieties are linked via nucleophilic substitution or palladium-catalyzed cross-coupling .

  • Esterification: Introduction of the methyl ester group occurs through reaction with methanol in the presence of acid catalysts .

Optimization and Purification

Reaction conditions (temperature: 60–100°C, pH 7–9) are critical for minimizing side products like over-chlorinated pyrazoles or racemic cyclopentane derivatives. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Pyrazole ChlorinationPOCl3_3, DMF, 80°C, 6 hr78
Cyclopentane FormationNi(acac)2_2, THF, 25°C, 12 hr65
EsterificationH2_2SO4_4, MeOH, reflux92

Physicochemical Properties

Stability and Reactivity

The compound is stable under ambient conditions but degrades upon prolonged exposure to UV light or strong acids/bases. The ester group undergoes hydrolysis in aqueous alkaline media, yielding the corresponding carboxylic acid . The chlorine atom on the pyrazole ring participates in Suzuki-Miyaura couplings, enabling derivatization.

Spectral Characteristics

  • NMR: 1^1H NMR (400 MHz, CDCl3_3) displays signals at δ 7.82 (s, 1H, pyrazole-H), 3.73 (s, 3H, OCH3_3), and 2.45–1.98 (m, 6H, cyclopentane-H) .

  • IR: Strong absorptions at 1720 cm1^{-1} (C=O ester) and 3350 cm1^{-1} (N-H stretch).

Biological Activity and Applications

Agrochemical Uses

Derivatives act as fungicides (e.g., against Phytophthora infestans) by disrupting cell membrane synthesis.

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the compound with a retention time of 8.2 min . LC-MS (ESI+) shows a predominant [M+H]+^+ ion at m/z 244.1 .

X-ray Crystallography

Single-crystal studies reveal a distorted envelope conformation of the cyclopentane ring, with dihedral angles of 112° between the pyrazole and carboxylate planes.

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